m-Anisidine

Übersicht

Beschreibung

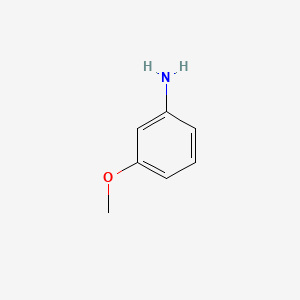

m-Anisidine, also known as 3-methoxyaniline, is an organic compound with the molecular formula C7H9NO. It is a clear light yellow or amber-colored liquid, although commercial samples can appear brown due to air oxidation. This compound is one of three isomers of the methoxy-containing aniline derivative, with the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: m-Anisidine can be synthesized through the reduction of m-nitrophenol after methylation on the hydroxyl group. A typical procedure involves stirring and heating a mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid to boiling. Iron filings are then added in small portions over an hour, followed by continued refluxing and stirring for an additional five hours. The mixture is made strongly alkaline with sodium hydroxide and steam-distilled. The distillate is extracted with ether, dried over anhydrous sodium sulfate, and distilled to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes, often optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidation products such as aldehydes and ketones.

Reduction: The reduction of m-nitrophenol to this compound is a key synthetic route, as mentioned earlier.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or air, often in the presence of catalysts.

Reduction: Iron filings and hydrochloric acid are commonly used for the reduction of m-nitrophenol.

Substitution: Reagents such as rhodium or copper catalysts are used in the synthesis of indoles and benzimidazoles.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: this compound.

Substitution: N-substituted-3-chloro-2-azetidinones, indoles, and benzimidazoles.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis:

m-Anisidine serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Pharmaceuticals: this compound is involved in the preparation of various pharmaceutical compounds, including potential anthelmintic agents like N-substituted-3-chloro-2-azetidinones .

- Dye Production: It is used in the manufacture of azo dyes, which are widely applied in textiles and other industries .

- Catalytic Reactions: this compound participates in rhodium-catalyzed synthesis of indoles and copper-catalyzed synthesis of benzimidazoles, showcasing its utility in complex organic transformations .

2. Corrosion Inhibition:

The compound acts as a corrosion inhibitor for metals such as aluminum and copper when used in acidic solutions. This application is critical for protecting metal surfaces from degradation .

3. Material Science:

this compound has been studied for its role in the development of new materials, including azocalixarene dyes, which have applications in sensors and photonic devices .

Case Study 1: Pharmaceutical Development

In a recent study, researchers utilized this compound to synthesize a series of N-substituted amines that showed promising activity against parasitic infections. The process involved multiple steps where this compound acted as a key building block, highlighting its significance in drug discovery .

Case Study 2: Dye Manufacturing

A major textile company integrated this compound into their dyeing processes to enhance colorfastness and vibrancy of azo dyes. The results indicated that the use of this compound improved dye stability under various environmental conditions, thus extending the lifespan of dyed fabrics .

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to handle it with care due to its toxicity. It is classified as moderately toxic by ingestion and can emit harmful vapors when heated . Furthermore, studies indicate that this compound is not readily biodegradable, raising concerns about its environmental impact if released into ecosystems .

Wirkmechanismus

The mechanism of action of m-Anisidine and its derivatives often involves interactions with specific molecular targets and pathways. For example, in the case of antimalarial activity, this compound derivatives may inhibit key enzymes or pathways essential for the survival of the malaria parasite . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

m-Anisidine is one of three isomers of methoxyaniline, with the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline) . While all three isomers share similar chemical properties, their reactivity and applications can differ:

o-Anisidine: Often used in the synthesis of dyes and pigments.

p-Anisidine: Commonly used in the assessment of lipid oxidation in fats and oils.

This compound is unique in its specific applications in the synthesis of pharmaceuticals and its potential biological activities .

Biologische Aktivität

m-Anisidine, also known as 3-methylaniline, is an aromatic amine with a methoxy group located at the meta position. This compound has garnered attention in various fields of research due to its biological activities, including antimicrobial properties, potential toxicity, and its role in chemical reactions. This article explores the biological activity of this compound, highlighting its effects on microorganisms, its chemical behavior in reactions, and relevant case studies.

This compound is synthesized from aniline through methylation processes. Its chemical structure can be represented as follows:

The presence of the methoxy group significantly influences its reactivity and biological properties. This compound has been studied for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biological Activity

1. Antimicrobial Properties:

Recent studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study on novel quinolone derivatives incorporating this compound showed enhanced antibacterial effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values were notably low for compounds with increased lipophilicity and additional hydroxyl groups.

2. Oxidation Reactions:

The oxidation of this compound by periodate ions has been extensively studied. The reaction follows second-order kinetics, suggesting that both this compound and periodate ions participate in the rate-determining step . The stoichiometry of the reaction indicates a 1:2 molar relationship between this compound and periodate ions, leading to the formation of benzoquinone as a product. This oxidation process is significant for understanding the compound's reactivity in biological systems.

3. Toxicity and Mutagenicity:

Toxicological assessments have indicated that this compound may pose health risks due to its mutagenic potential. Reports suggest that prolonged exposure can lead to adverse effects on human health, including carcinogenic outcomes . The Committee on Toxicity (COT) has evaluated this compound among other chemicals for its potential to harm human health, emphasizing the need for caution in its use.

Case Studies

Case Study 1: Antibacterial Activity Assessment

A recent study highlighted the antibacterial efficacy of this compound derivatives against standard and resistant bacterial strains. The derivatives were synthesized with varying numbers of methoxy groups, resulting in MIC values ranging from 0.015 to 0.06 µg/mL against S.aureus . This research underscores the potential of modifying this compound's structure to enhance its antibacterial properties.

Case Study 2: Kinetics of Oxidation

The kinetics of this compound oxidation by periodate was investigated under various conditions, revealing critical insights into the reaction mechanism. The study concluded that free radical scavengers did not influence the reaction rate, indicating a robust reaction pathway . The activation parameters obtained from this study provide valuable data for future research on similar aromatic amines.

Summary of Findings

| Property | Details |

|---|---|

| Chemical Formula | C₇H₉N |

| Antibacterial Activity | Effective against MRSA and other strains; low MIC values reported |

| Oxidation Kinetics | Follows second-order kinetics; stoichiometry 1 mol MMA:2 mol periodate |

| Toxicity | Potentially mutagenic; requires caution in handling |

Eigenschaften

IUPAC Name |

3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBZRJODKRCREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO, Array | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104350-19-8 | |

| Record name | Benzenamine, 3-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104350-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024529 | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID. | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992), 251 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³ | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20741 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow, oily liquid | |

CAS No. |

536-90-3 | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Anisidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXA144KX2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-ANISIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0375 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

30 to 34 °F (NTP, 1992), -1 °C | |

| Record name | M-ANISIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Anisidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of m-anisidine?

A1: The molecular formula of this compound is C₇H₉NO, and its molecular weight is 123.15 g/mol.

Q2: Are there spectroscopic techniques used to characterize this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the amine (N-H) and methoxy (C-O) groups. [, , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure and environment of hydrogen and carbon atoms in this compound. [, ]

- UV-Visible spectroscopy: This technique helps to characterize the electronic transitions within the molecule, particularly those associated with the aromatic ring and the amine group. [, ]

- Raman Spectroscopy: Provides complementary information to IR spectroscopy regarding molecular vibrations and can be particularly useful for studying this compound adsorbed on surfaces. []

Q3: How does the position of the methoxy group (meta) influence this compound's properties compared to its isomers (o-anisidine and p-anisidine)?

A3: The meta position of the methoxy group in this compound affects its electronic properties and reactivity compared to its ortho and para isomers. For instance, studies on the surface-enhanced Raman scattering (SERS) spectra of anisidine isomers revealed that while o- and this compound adsorb on silver surfaces mainly through the nitrogen atom, p-anisidine predominantly interacts through its phenyl ring's π-system. This difference arises from the varying electron densities on the nitrogen, oxygen, and phenyl ring, influenced by the methoxy group's position and reflected in their Hammett σ values. []

Q4: Has this compound been explored for its catalytic properties?

A4: While not a catalyst itself, this compound serves as a starting material in synthesizing compounds with catalytic applications. For example, (2-formyl-3-hydroxyphenyl)dimethylsulfonium salt, synthesized from this compound, exhibited catalytic activity in the racemization of L-glutamic acid, although less active than other salicylaldehyde derivatives. []

Q5: Have computational chemistry methods been applied to study this compound?

A5: Yes, density functional theory (DFT) calculations have been used to study this compound. For instance, one study utilized DFT calculations to determine proton affinities for different protonation sites in this compound and its isomers. This helped in understanding the varying water cluster distributions observed in these compounds during a mass spectrometry study. []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research indicates that even subtle alterations to this compound's structure can significantly impact its biological activity.

Q7: What is known about the toxicity of this compound?

A7: While the provided research does not delve into the detailed toxicity profile of this compound, it is generally recognized as a potentially harmful substance.

- Environmental Impact: Given its use in various industrial applications, understanding this compound's environmental fate and potential toxicity is crucial. Research on using baker's yeast (Saccharomyces cerevisiae) for this compound removal from aqueous solutions sheds light on its potential environmental risks and bioremediation strategies. []

Q8: What analytical techniques are used to quantify this compound?

A8: Several analytical methods are available for quantifying this compound:

- High-performance liquid chromatography (HPLC): This technique allows separating and quantifying this compound from complex mixtures, often used to detect its presence in various materials. []

Q9: What are the environmental concerns associated with this compound, and are there any strategies to mitigate its impact?

A9: this compound, like many industrial chemicals, raises environmental concerns. Research explored using baker's yeast (Saccharomyces cerevisiae) as a biosorbent for removing this compound dye from aqueous solutions. [] This study provides valuable insight into the potential of utilizing biological agents for the bioremediation of this compound contamination.

Q10: What tools and resources facilitate research on this compound?

A10: Research on this compound leverages a range of tools and resources, including:

- Software: Computational chemistry software packages, like Gaussian, enable researchers to perform DFT calculations to study this compound's electronic structure, reactivity, and interactions with other molecules. []

- Analytical Instrumentation: Sophisticated analytical instruments, including HPLC, IR, NMR, and UV-Vis spectrometers, are essential for characterizing, quantifying, and studying the behavior of this compound. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.